molecular formula C9H12N2O B13552330 2-(1H-pyrazol-1-yl)cyclohexan-1-one

2-(1H-pyrazol-1-yl)cyclohexan-1-one

Cat. No.: B13552330
M. Wt: 164.20 g/mol
InChI Key: XOXHZVGTMVFYJP-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)cyclohexan-1-one is an organic compound that features a pyrazole ring attached to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexane carboxylic acid derivatives, while reduction can produce cyclohexanol derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-pyrazol-1-yl)cyclohexan-1-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a pyrazole ring and a cyclohexanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-pyrazol-1-ylcyclohexan-1-one

InChI

InChI=1S/C9H12N2O/c12-9-5-2-1-4-8(9)11-7-3-6-10-11/h3,6-8H,1-2,4-5H2

InChI Key

XOXHZVGTMVFYJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)N2C=CC=N2

Origin of Product

United States

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